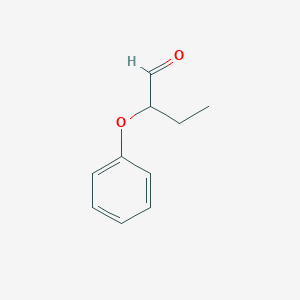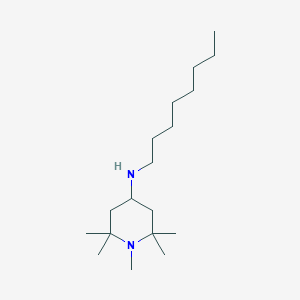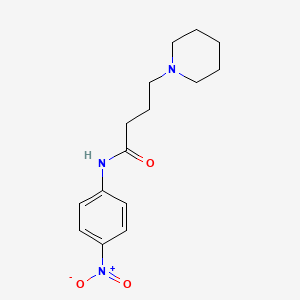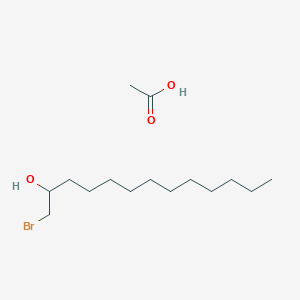
2-Methoxy-4-propylphenol;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. Phosphoric acid is a mineral acid commonly used in various industrial applications. The combination of these two compounds can lead to interesting chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxy-4-propylphenol can be synthesized through the esterification of lignin-derived compounds. One method involves the use of acetic acid and sulfuric acid as a catalyst in a solvent-free system. The reaction conditions typically include a phenol/acid molar ratio of 1:3, a reaction temperature of 120°C, and a catalyst amount of 1-2% sulfuric acid molar equivalent to phenol .
Industrial Production Methods
Industrial production of 2-Methoxy-4-propylphenol involves the catalytic hydrogenation of eugenol or isoeugenol. The process requires specific catalysts such as palladium or platinum on carbon and operates under controlled temperature and pressure conditions to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-propylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Hydrogenation of the compound leads to the formation of dihydroeugenol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroeugenol.
Substitution: Halogenated derivatives of 2-Methoxy-4-propylphenol.
Aplicaciones Científicas De Investigación
2-Methoxy-4-propylphenol has several scientific research applications:
Chemistry: Used as a model compound for studying lignin-derived phenolic compounds and their reactions.
Medicine: Explored for its potential therapeutic properties due to its antioxidant activity.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-propylphenol involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals. This activity is facilitated by the presence of the methoxy and hydroxyl groups on the aromatic ring, which stabilize the resulting phenoxyl radicals .
Comparación Con Compuestos Similares
2-Methoxy-4-propylphenol can be compared with other similar compounds such as eugenol, isoeugenol, and vanillin. These compounds share similar structural features, including the presence of methoxy and hydroxyl groups on the aromatic ring. 2-Methoxy-4-propylphenol is unique due to its propyl side chain, which imparts distinct chemical and physical properties .
List of Similar Compounds
Eugenol: 4-Allyl-2-methoxyphenol
Isoeugenol: 4-Propenyl-2-methoxyphenol
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde
Propiedades
Número CAS |
91785-84-1 |
|---|---|
Fórmula molecular |
C30H45O10P |
Peso molecular |
596.6 g/mol |
Nombre IUPAC |
2-methoxy-4-propylphenol;phosphoric acid |
InChI |
InChI=1S/3C10H14O2.H3O4P/c3*1-3-4-8-5-6-9(11)10(7-8)12-2;1-5(2,3)4/h3*5-7,11H,3-4H2,1-2H3;(H3,1,2,3,4) |
Clave InChI |
GXTXUWOINFKZMC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C=C1)O)OC.CCCC1=CC(=C(C=C1)O)OC.CCCC1=CC(=C(C=C1)O)OC.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide](/img/structure/B14372943.png)

![2,3-Dimethyl-2-[(propan-2-yl)oxy]butane](/img/structure/B14372965.png)
![2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14372968.png)

![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane](/img/structure/B14372984.png)
![Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14372988.png)
![1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl prop-2-enoate](/img/structure/B14372992.png)
![2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B14372996.png)


![1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide](/img/structure/B14373011.png)

